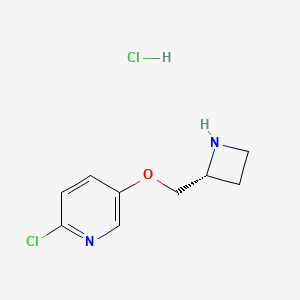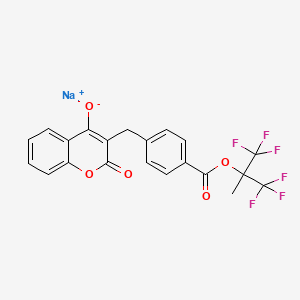
THDP-17
Descripción general
Descripción
THDP-17 is a novel glutaminase activity inhibitor, showing a partial uncompetitive inhibition in vitro and a significant reduction of ammonia and glutamate production in vivo.
Aplicaciones Científicas De Investigación
Metabolic Regulation and Drug Design
Thiamin (vitamin B1) and its diphosphorylated derivative (ThDP) are crucial in metabolic networks. The differences in ThDP-dependent enzymes across various organisms and conditions make them promising targets for biotechnological and medical applications. ThDP-dependent enzymes are regulated by synthetic structural analogs of enzyme substrates and thiamin, which have shown potential in developing herbicides, antibiotics, anticancer, and neuroprotective strategies (Bunik, Tylicki, & Lukashev, 2013).
Enzyme Mechanism and Inhibitors
The study of ThDP-dependent enzymes through ThDP analogs has provided insights into the catalytic mechanism of these enzymes. Stable analogs of intermediates have been synthesized, allowing for detailed examination of enzyme structures during the reaction process. These analogs also serve as potent inhibitors, offering potential therapeutic targets and herbicidal agents (Agyei-Owusu & Leeper, 2009).
Glyoxylate Carboligase and ThDP Enzymes
Glyoxylate carboligase, a ThDP-dependent enzyme, lacks the canonical active site glutamate, presenting a unique adaptation in its catalytic mechanism. This change in enzyme structure has significant implications for understanding and manipulating the activities of ThDP-dependent enzymes in various biological contexts (Kaplun et al., 2008).
ThDP Enzymes in Metabolic Processes
Acetohydroxyacid synthases, ThDP-dependent enzymes, have been studied for their mechanisms, structural insights, and role in metabolic processes. These enzymes are targets for herbicides, emphasizing the importance of understanding their function and structure (Chipman, Duggleby, & Tittmann, 2005).
Proton Wire in Thiamine Enzymes
ThDP enzymes use a “proton wire” mechanism, allowing cofactors to reciprocally serve as general acid/base in catalysis. This discovery provides insights into the oligomeric organization and kinetic properties of ThDP-dependent enzymes (Frank et al., 2004).
THDP-17 in Hypoglycemic Activity
A study on THDP-17, a polysaccharide from Tetrastigma hemsleyanum, revealed significant hypoglycemic activity and potential as an anti-diabetic agent. This finding highlights THDP-17's therapeutic potential in diabetes management (Ru et al., 2019).
THDP-17 as a Glutaminase Inhibitor
THDP-17, a thiourea derivative, has been identified as a specific inhibitor of intestinal glutaminase, reducing ammonia production. This property makes it a promising candidate for hepatic encephalopathy therapy (Díaz-Herrero et al., 2014).
Thiamin Status and Cellular Functions
Research on human thiamin status and phosphorylated thiamin derivatives in tissues and cells provides insights into diseases linked to thiamin deficiency, highlighting the essential role of ThDP in oxidative energy metabolism (Gangolf et al., 2010).
Propiedades
Número CAS |
104741-27-7 |
|---|---|
Nombre del producto |
THDP-17 |
Fórmula molecular |
C12H16N2S |
Peso molecular |
220.334 |
Nombre IUPAC |
N-(3-Methyl-3-butenyl)-N′-phenylthiourea |
InChI |
InChI=1S/C12H16N2S/c1-10(2)8-9-13-12(15)14-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H2,13,14,15) |
Clave InChI |
YFFUELXSIRKFPE-UHFFFAOYSA-N |
SMILES |
S=C(NC1=CC=CC=C1)NCCC(C)=C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
THDP17; THDP 17; THDP-17 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



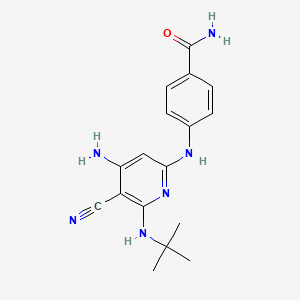
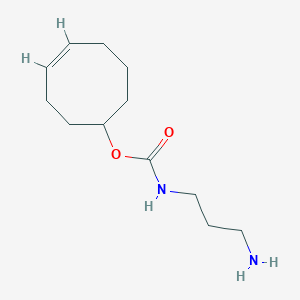
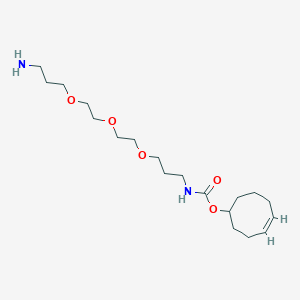
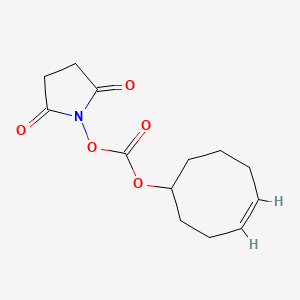
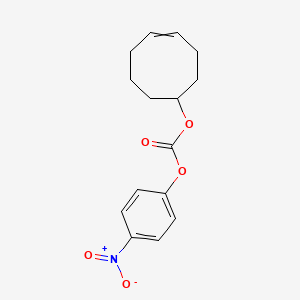
![(2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide](/img/structure/B611260.png)
![2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride](/img/structure/B611262.png)
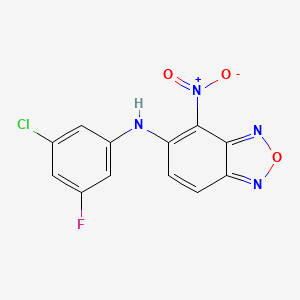
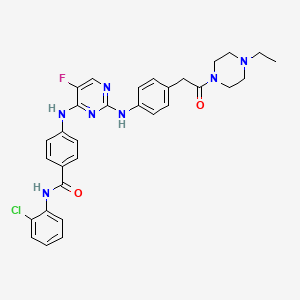
![4'-{2-Ethoxy-4-ethyl-5-[((S)-2-mercapto-4-methylpentanoylamino)methyl]imidazol-1-ylmethyl}-3'-fluorobiphenyl-2-carboxylic Acid](/img/structure/B611266.png)
